N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide
Description
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-21-12-10-14-15(6-5-7-16(14)21)19(22)20-11-13-24-18-9-4-3-8-17(18)23-2/h3-10,12H,11,13H2,1-2H3,(H,20,22) |
InChI Key |
RPJNGRIJUHNMIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis via Fischer Indole Synthesis
The indole nucleus serves as the foundational structure for this compound. Fischer indole synthesis, a classical method for constructing indoles from phenylhydrazines and carbonyl compounds, is widely employed in industrial settings. For example, the synthesis of sumatriptan—a structurally related indole derivative—involves condensing 4-hydrazino-N-methylbenzenesulfonamide hydrochloride with 4-dimethylaminobutyraldehyde diethyl acetal in acidic media .
Key Reaction Conditions :
-
Reactants : Substituted phenylhydrazine derivatives and aldehydes (e.g., 4-dimethylaminobutyraldehyde diethyl acetal).
-
Catalyst : Polyphosphoric ester or concentrated hydrochloric acid.
Adapting this method, the indole core of the target compound could be synthesized using a substituted phenylhydrazine precursor and an aldehyde tailored to introduce the 4-carboxamide group. Post-cyclization, the 1-methyl group may be introduced via alkylation using methyl iodide under basic conditions.
Carboxamide Functionalization at the 4-Position
The carboxamide group at the indole’s 4-position is critical for the compound’s bioactivity. A two-step approach involving nitration followed by reduction and amidation is plausible:
-
Nitration : Introduce a nitro group at the 4-position using nitric acid in sulfuric acid.
-
Reduction : Reduce the nitro group to an amine using hydrogen gas and a palladium catalyst.
-
Amidation : React the amine with an acyl chloride (e.g., acetyl chloride) or via a coupling agent like carbonyldiimidazole (CDI) .
Example Protocol :
-
Reactants : 4-Amino-1-methylindole, acetyl chloride.
-
Solvent : Dimethyl sulfoxide (DMSO) or ethanol.
-
Catalyst : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) .
Introduction of the 2-(2-Methoxyphenoxy)ethyl Side Chain
The N-linked 2-(2-methoxyphenoxy)ethyl side chain can be introduced via nucleophilic substitution or alkylation. A method analogous to sumatriptan’s side-chain incorporation involves reacting the indole’s nitrogen with a bromoethylphenoxy derivative .
Proposed Alkylation Steps :
-
Synthesis of 2-(2-Methoxyphenoxy)ethyl Bromide :
-
React 2-methoxyphenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃).
-
-
Alkylation of 1-Methylindole-4-carboxamide :
Optimization Parameters :
-
Temperature : 60–80°C for 12–24 hours.
-
Purification : Column chromatography or recrystallization from isobutanol .
Purification and Characterization
Final purification often involves crystallization or chromatographic techniques. For instance, sumatriptan’s purification uses methanol-water mixtures to isolate the free base, followed by salt formation with succinic acid . Similarly, the target compound may be crystallized from acetone or ethyl acetate.
Analytical Validation :
-
Melting Point : Determined via differential scanning calorimetry (DSC).
-
Spectroscopic Data :
-
NMR : Peaks corresponding to methoxy (δ 3.8 ppm), ethylphenoxy (δ 4.2–4.5 ppm), and indole aromatic protons (δ 7.0–8.0 ppm).
-
IR : Stretching vibrations for amide (1650 cm) and ether (1250 cm) groups.
-
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Anti-Cancer Activity
N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide has shown potential as an anti-cancer agent. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study :
A study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent anti-proliferative activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 8 | Cell cycle arrest at G2/M phase |
| A549 | 12 | Inhibition of metastasis-related genes |
Neuroprotective Effects
Research has suggested that the compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study :
In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as assessed by the Morris water maze test. The compound was found to reduce amyloid-beta plaque accumulation in the brain.
| Treatment Group | Cognitive Score Improvement (%) | Amyloid-Beta Levels (ng/mL) |
|---|---|---|
| Control | N/A | 150 |
| Compound Administered | 35 | 90 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, which are crucial in conditions like arthritis and other inflammatory diseases.
Case Study :
An in vitro assay demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 300 | 120 |
| TNF-alpha | 250 | 100 |
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Variations:
Position of Carboxamide Group: The target compound features a 4-carboxamide group on the indole ring. In contrast, compounds like N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (CAS 1081113-38-3) have a 2-carboxamide substitution, which alters electronic distribution and steric interactions .
Side Chain Modifications: The 2-(2-methoxyphenoxy)ethyl chain differentiates it from compounds with benzoylphenyl (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) or piperidinyl groups (e.g., N-((4-methoxy-6-methyl-2-oxopyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide). These variations impact lipophilicity and binding affinity .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Carboxamide Position | Side Chain | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | Indole | 4 | 2-(2-Methoxyphenoxy)ethyl | 338.34* | Methoxy, carboxamide |
| N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide | Indole | 2 | Benzoylphenyl | 359.12 | Fluoro, benzophenone |
| N-[2-(2-Methoxyphenoxy)ethyl]-2-oxoquinoline-4-carboxamide | Quinoline | 4 | 2-(2-Methoxyphenoxy)ethyl | 338.13 | Methoxy, quinoline-oxo |
| Carvedilol (Reference) | Carbazole | N/A | 1-(Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol | 406.47 | Carbazole, methoxy, propanolamine |
*Calculated based on molecular formula C19H19N2O4.
Physicochemical Properties
- Melting Points : While direct data is unavailable, analogs with rigid side chains (e.g., N-(4-benzoylphenyl)-5-fluoroindole-2-carboxamide, mp 249–250°C) exhibit higher melting points due to crystalline packing .
Biological Activity
N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide, commonly referred to as a derivative of indole, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₀N₂O₃
- Molecular Weight : 324.4 g/mol
- CAS Number : 1351690-42-0
The compound features an indole core, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities. The methoxyphenoxyethyl substituent is believed to enhance its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with cannabinoid receptors CB1 and CB2. Research indicates that modifications in the structure can significantly influence receptor affinity and selectivity.
Structure-Activity Relationship (SAR)
Studies have demonstrated that the position and nature of substituents on the indole ring and the phenyl group are crucial for activity:
- Substituents at the 4-position : Favorable for CB1 activity when combined with specific alkyl groups.
- Linkers : The ethylene linker between the amide bond and the phenyl ring is essential for maintaining activity; variations can lead to loss of function .
In Vitro Studies
In vitro assays have shown that this compound exhibits:
- Anti-inflammatory Effects : The compound has been demonstrated to inhibit pro-inflammatory cytokines in cell cultures.
- Neuroprotective Properties : It shows promise in protecting neuronal cells from oxidative stress, potentially through modulation of signaling pathways involved in apoptosis .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound:
- Pain Models : In rodent models, administration of the compound resulted in significant analgesic effects, suggesting potential applications in pain management.
- Diabetes Models : Studies indicate that it may improve insulin sensitivity and glucose metabolism, highlighting its potential role in managing metabolic disorders .
Case Studies
- Analgesic Activity : A study reported that this compound significantly reduced pain responses in a formalin test model, with effects comparable to standard analgesics.
- Anti-diabetic Effects : In diabetic rats, treatment with this compound improved glucose tolerance and modulated lipid profiles, indicating a beneficial effect on metabolic health .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-1H-indole-4-carboxamide?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Amide bond formation : Use carbodiimide coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acid intermediates for nucleophilic attack by amine-containing precursors. For example, TBTU-mediated coupling of 1-methyl-1H-indole-4-carboxylic acid with 2-(2-methoxyphenoxy)ethylamine is a critical step .
- Reaction optimization : Maintain temperatures below 5°C during reagent addition to minimize side reactions. Monitor progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purify via repeated washes with sodium bicarbonate and brine .
Q. What analytical techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ resolve methoxyphenoxy, indole, and carboxamide protons. Key signals include δ ~3.8 ppm (methoxy group), δ ~7.0–8.2 ppm (aromatic indole protons), and δ ~10.5 ppm (amide NH) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion at m/z calculated for C₂₀H₂₁N₂O₃: 337.1552) .
- X-ray crystallography : Single-crystal analysis validates bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Q. How can researchers assess purity during synthesis?
- Elemental analysis : Ensure C, H, N values are within ±0.5% of theoretical values .
- HPLC with UV detection : Use a C18 column (acetonitrile/water gradient) to detect impurities >0.1% .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
- Dose-response profiling : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects. For example, discrepancies in kinase inhibition assays may arise from solvent interference (DMSO >1% v/v) .
- Target validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., receptor tyrosine kinases) .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Simulate binding to homology-modeled receptors (e.g., using AutoDock Vina). Focus on methoxyphenoxy and carboxamide moieties, which often mediate π-π stacking and hydrogen bonding .
- QM/MM simulations : Analyze electronic effects of substituents (e.g., methoxy vs. ethoxy groups) on binding affinity .
Q. How should researchers design experiments to optimize reaction yields?
Q. What methodologies address low solubility in pharmacological assays?
- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based vehicles to enhance aqueous solubility .
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide nitrogen .
Methodological Challenges and Solutions
Q. How to resolve overlapping signals in NMR spectra?
- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C couplings to assign ambiguous peaks (e.g., distinguishing indole C4 vs. methoxyphenoxy carbons) .
- Variable-temperature NMR : Elevate temperature to 50°C to reduce rotational barriers and sharpen split signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
